molecular formula C19H16ClNO2 B3851074 6-chloro-3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one

6-chloro-3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one

Cat. No. B3851074
M. Wt: 325.8 g/mol
InChI Key: BRWIQGKBMWIJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4H-chromen-4-one is a synthetic compound that has been extensively studied for its potential use in various scientific fields. This compound is also known as CDM-1 and has been found to have several unique properties that make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of CDM-1 is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. CDM-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDM-1 has been found to have several biochemical and physiological effects, including the inhibition of tumor growth, the modulation of immune responses, and the protection of neurons from damage. CDM-1 has also been found to have low toxicity, making it a safe compound for research purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDM-1 is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. CDM-1 also has low toxicity, making it safe for use in lab experiments. However, one of the limitations of CDM-1 is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the research on CDM-1. One potential direction is the development of new cancer therapies based on CDM-1. Another potential direction is the use of CDM-1 in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CDM-1 and its potential use in immunology.

Scientific Research Applications

CDM-1 has been extensively studied for its potential use in various scientific fields, including cancer research, neurology, and immunology. In cancer research, CDM-1 has been found to have potent anti-tumor activity, making it a promising candidate for the development of new cancer therapies. In neurology, CDM-1 has been found to have neuroprotective effects, which could potentially be used to treat neurodegenerative diseases. In immunology, CDM-1 has been found to modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c20-16-5-6-18-17(9-16)19(22)15(12-23-18)11-21-8-7-13-3-1-2-4-14(13)10-21/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWIQGKBMWIJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=COC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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